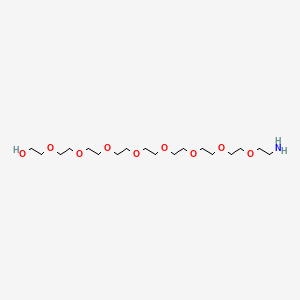

Amino-PEG9-alcohol

Übersicht

Beschreibung

Amino-PEG9-alcohol is a PEG-based PROTAC linker . It is often used in bioconjugation chemistry to attach molecules to surfaces, particles, or other molecules . The amino group can react with carboxylic acids, isocyanates, or other activated functional groups to form stable amide or urethane bonds .

Synthesis Analysis

The synthesis of this compound involves a biocatalytic reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases .Molecular Structure Analysis

The molecular weight of this compound is 413.50, and its formula is C18H39NO9 . It appears as a solid, white to off-white substance .Chemical Reactions Analysis

This compound, as an amino alcohol, can be determined as markers of nitrogen-containing toxic chemicals, focusing on combinations of gas and liquid chromatography with mass spectrometry detection to separate and identify intact degradation products and, mainly, their silyl and acyl derivatives .Physical And Chemical Properties Analysis

This compound is a colorless, crystalline solid . It has a high melting point greater than 200°C . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Applications

Amino alcohols, including Amino-PEG9-alcohol, have been explored in the field of mass spectrometry. A study by Geng et al. (2010) utilized amino alcohols in turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS), employing polyethylene glycol (PEG) as an internal reference. This method was significant for the accurate mass determination of their protonated molecule ions, showcasing the utility of amino alcohols in enhancing mass spectrometry techniques (Geng, Guo, Zhao, & Ma, 2010).

Bioconjugation and “Click” Chemistry

Cardoen et al. (2012) demonstrated the synthesis of a heterobifunctional PEG derivative with both “click” and electrophilic functionalities, using amino-PEG-alcohol. This PEG derivative is significant for versatile bioconjugation chemistry, where activated ester chemistry and “click” chemistry can be selectively performed. Such applications are crucial in the area of orthogonal bioconjugation, which had not been previously accessible (Cardoen, Burke, Sill, & Mirosevich, 2012).

Drug Delivery Systems

Guiotto et al. (2004) explored the chemoselective N-acylation of camptothecin with poly(ethylene glycol), resulting in a potent antitumor PEG conjugate. This study highlighted the role of amino-PEG-alcohol in the development of efficient drug delivery systems, particularly for antitumor applications (Guiotto et al., 2004).

Wirkmechanismus

Target of Action

Amino-PEG9-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker, connects these two ligands, enabling the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By facilitating the degradation of specific target proteins, this compound (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a peg-based compound, it is known to increase the water solubility of compounds in aqueous media This property can potentially enhance the bioavailability of the PROTACs

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins. By acting as a linker in PROTACs, it enables the selective ubiquitination and degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein.

Action Environment

The action of this compound is influenced by various environmental factors. As a PEG-based compound, its hydrophilic nature allows it to increase the solubility of compounds in aqueous media This suggests that the presence of water and the pH of the environment could potentially influence its action Additionally, the stability and efficacy of this compound could be affected by factors such as temperature and the presence of other chemical entities

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The amine group in Amino-PEG9-alcohol is reactive with carboxylic acids, activated NHS esters, and carbonyls . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions. The nature of these interactions is primarily chemical, involving the formation of covalent bonds .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Given its chemical properties, it can be inferred that this compound may influence cell function by interacting with various biomolecules within the cell. Its hydrophilic PEG spacer could potentially enhance the solubility of other compounds in aqueous media, thereby influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its amine group reacting with carboxylic acids, activated NHS esters, and carbonyls . This allows this compound to form covalent bonds with these molecules, potentially leading to changes in their function or activity. This could result in alterations in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Metabolic Pathways

Given its reactivity with carboxylic acids, activated NHS esters, and carbonyls, it can be inferred that this compound may interact with enzymes or cofactors involved in these biochemical reactions .

Transport and Distribution

Its hydrophilic PEG spacer may enhance the solubility of other compounds in aqueous media, potentially influencing their transport and distribution .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO9/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJVIFECZEOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

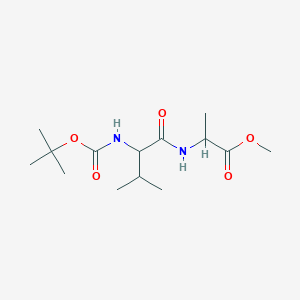

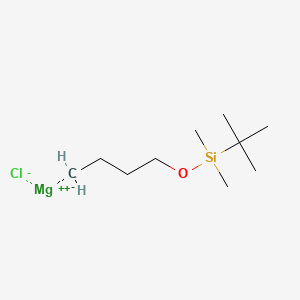

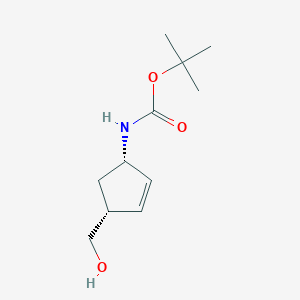

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)

![4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B3105432.png)

![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)